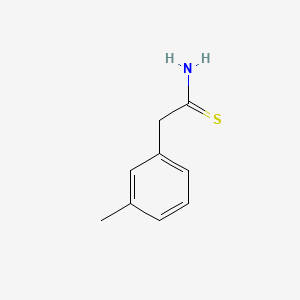

2-(3-Methylphenyl)ethanethioamide

Description

General Overview of Thioamide Compounds in Academic Research

Thioamides are recognized as versatile intermediates in the synthesis of various heterocyclic compounds. tandfonline.comresearchgate.net Their enhanced reactivity compared to amides makes them suitable precursors for a wide range of chemical transformations. researchgate.net The thioamide functional group is characterized by a C=S double bond, which is longer and weaker than the C=O bond in the corresponding amide. tandfonline.comnih.gov This is attributed to the larger van der Waals radius of the sulfur atom compared to oxygen. tandfonline.comnih.gov

In terms of electronic properties, thioamides are generally more polar than their amide counterparts. They are better hydrogen bond donors but weaker hydrogen bond acceptors. tandfonline.comnih.gov This distinction in hydrogen bonding capability can have significant implications for the molecular interactions and biological activity of thioamide-containing molecules. nih.gov

Significance of Thioamide Isosterism in Chemical and Biological Systems

The concept of isosterism, where atoms or groups of atoms with similar size, shape, and electronic properties are interchanged, is a fundamental principle in medicinal chemistry. nih.govacs.orgdrughunter.com Thioamides are considered classical bioisosteres of amides, meaning they can often replace an amide group in a biologically active molecule without a significant loss of activity, and in some cases, with enhanced properties. nih.govnih.govdrughunter.comufrj.br

This bioisosteric relationship is crucial in drug design and development. nih.govresearchgate.net The substitution of an amide with a thioamide can lead to several advantageous changes in a drug candidate's profile, including:

Improved Metabolic Stability: The thioamide bond is often more resistant to enzymatic hydrolysis by proteases and amidases compared to the amide bond. drughunter.com

Enhanced Permeability and Bioavailability: The increased lipophilicity of thioamides can improve their ability to cross cell membranes. tandfonline.com

Altered Target Interactions: The different hydrogen bonding properties and the higher rotational barrier of the C-N bond in thioamides can lead to more favorable interactions with biological targets. tandfonline.comnih.gov

The application of thioamide isosterism has been a successful strategy in the development of various therapeutic agents. researchgate.netnih.gov

Historical Context of Thioamide Research

The synthesis of thioamides dates back to the 19th century, with early methods involving the reaction of amides with phosphorus sulfides, such as phosphorus pentasulfide. This foundational work laid the groundwork for the exploration of thioamide chemistry. Over the years, more sophisticated and milder methods for thioamide synthesis have been developed, expanding the scope and utility of these compounds. researchgate.net The recognition of thioamides as important isosteres of amides in the mid-20th century further propelled research in this area, particularly within the field of medicinal chemistry. acs.org The continued discovery of naturally occurring thioamide-containing compounds has also fueled interest in their biosynthesis and biological functions. nih.gov

Properties of 2-(3-Methylphenyl)ethanethioamide

While extensive research on this compound is not widely available, some of its fundamental properties can be detailed.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NS | N/A |

| Molecular Weight | 165.26 g/mol | N/A |

| Melting Point | 76-78 °C | prepchem.com |

| CAS Number | 6487-91-8 | prepchem.com |

A known method for the synthesis of this compound involves the reaction of 3-methylphenylacetonitrile with hydrogen sulfide (B99878) gas in the presence of pyridine (B92270) and triethylamine. prepchem.com The crude product can be purified by recrystallization from a mixture of ethanol (B145695) and water. prepchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDOZLDJDPJFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615155 | |

| Record name | (3-Methylphenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6487-91-8 | |

| Record name | (3-Methylphenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-METHYLPHENYL)ETHANETHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Reactivity of 2 3 Methylphenyl Ethanethioamide

Fundamental Reactivity of the Thioamide Functional Group

The thioamide functional group is characterized by a carbon-sulfur double bond (C=S) adjacent to a nitrogen atom. This arrangement leads to a unique reactivity profile that distinguishes it from its oxygen-containing counterpart, the amide.

Thioamides are generally more reactive towards both nucleophiles and electrophiles than amides. nih.gov The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity can be harnessed in various chemical transformations. For instance, the conversion of thioamides to other carbonyl derivatives can be achieved through selective, silver-catalyzed reactions. nih.gov

Conversely, the sulfur atom of the thioamide group is nucleophilic and can react with electrophiles. nih.gov This dual reactivity makes thioamides versatile intermediates in organic synthesis. nih.gov However, compared to amides, thioamides are more resistant to hydrolysis. For example, the hydrolysis of PhC(S)NR1R2 is ten times slower than that of the corresponding amide PhC(O)NR1R2 in aqueous potassium hydroxide (B78521). nih.gov This increased stability is attributed to the greater nN→π*C=S conjugation in thioamides. nih.gov

Recent research has focused on activating the thioamide bond to facilitate nucleophilic attack. One strategy involves the site-selective N-tert-butoxycarbonylation of primary and secondary thioamides. This modification disrupts the resonance stabilization of the thioamide, making the thiocarbonyl carbon more electrophilic and susceptible to nucleophilic addition. nih.govnsf.gov This "ground-state-destabilization" approach allows for the transamidation of thioamides under mild conditions. nih.govrsc.org

The proposed mechanism for this activated transamidation involves two key steps:

Site-selective N-activation: The thioamide nitrogen is activated, decreasing the nN→π*C=S resonance. nsf.gov

Chemoselective nucleophilic addition: A nucleophile attacks the activated thioamide C=S bond, forming a tetrahedral intermediate. nsf.gov

The subsequent collapse of this intermediate is driven by the electronic properties of the leaving group. nsf.gov

The protonation of thioamides in aqueous sulfuric acid has been shown to follow the HT acidity function. cdnsciencepub.com The N-H protons of thioamides are significantly more acidic than those of amides, with a difference in pKa of approximately -6. nih.gov This increased acidity makes the thioamide N-H group a better hydrogen bond donor compared to its amide counterpart. nih.gov

The site of protonation in thioamides is the sulfur atom, a consequence of its higher basicity compared to the nitrogen atom. This behavior is distinct from amides, where protonation can occur on either the oxygen or nitrogen atom depending on the conditions.

Isomerization and Conformational Dynamics of Thioamides

The thioamide bond exhibits restricted rotation, leading to the existence of cis and trans isomers. This conformational behavior is a key feature influencing the structure and function of molecules containing this group.

The rotation around the C-N bond in thioamides is significantly hindered, with a rotational barrier that is approximately 5-7 kcal/mol higher than in amides. nsf.gov This higher barrier is a result of the greater double-bond character of the C-N bond in thioamides, which arises from the more effective delocalization of the nitrogen lone pair into the C=S π-system. acs.orgresearchgate.net

This property allows for the use of thioamides as photoswitchable units. nih.gov Irradiation with UV light of an appropriate wavelength can induce efficient and fast cis-trans isomerization, while the thermal relaxation back to the more stable isomer is comparatively slow. nih.gov In thioanilides, the trans conformer is generally more stable. acs.org

Several factors influence the rotational barrier around the thioamide C-N bond:

Resonance: The primary contributor to the high rotational barrier is the resonance interaction between the nitrogen lone pair and the thiocarbonyl group. acs.orgnih.gov This delocalization imparts partial double-bond character to the C-N bond.

Steric Effects: Steric interactions between substituents on the nitrogen and carbon atoms can influence the relative stability of the cis and trans isomers and affect the height of the rotational barrier. acs.org For example, in N,N-dimethylthioacetamide, repulsive interactions between the N-methyl hydrogens and the acetyl methyl group play a role. acs.org

Electronic Effects: The electronic nature of substituents on the aromatic ring of thioacetanilides can modulate the rotational barrier. nih.gov

Solvent Effects: The solvent can influence the rotational barrier by stabilizing or destabilizing the ground and transition states of the isomerization process. datapdf.com

| Compound | Rotational Barrier (kcal/mol) | Method | Reference |

|---|---|---|---|

| N-Methylthioformamide (Z-form) | > N-methylformamide barrier | MP2/6-311+G** | acs.org |

| Thioacetanilides | Higher than acetanilides | B3LYP/6-31G(d,p) | nih.gov |

| Thioamides (general) | ~5-7 kcal/mol higher than amides | - | nsf.gov |

Transamidation and Functional Group Interconversion of Thioamides

Transamidation, the conversion of one thioamide into another, is a challenging but valuable transformation in organic synthesis. nih.gov Historically, methods for direct transamidation of thioamides were limited, especially for secondary thioamides. nih.gov

Recent advancements have led to the development of more general and efficient methods. One notable approach involves the activation of the thioamide N-C(S) bond through ground-state destabilization, as previously discussed. nih.govrsc.orgnih.gov This strategy allows for the transamidation of both primary and secondary thioamides with a broad range of amines, including non-nucleophilic anilines and nucleophilic aliphatic amines, under mild, metal-free conditions. nih.gov The reaction proceeds with high chemoselectivity for N-C(S) bond cleavage. nih.gov

Another metal-free approach utilizes acetophenone (B1666503) to promote the direct transamidation of thioamides with various amines, including benzylamines and alkyl/cycloalkyl-substituted aliphatic amines. acs.org L-proline has also been identified as an efficient catalyst for the transamidation of thioamides with amines under solvent-free conditions. walshmedicalmedia.com

Role of Thioamides as Reactive Intermediates in Heterocycle Synthesis

Thioamides, including 2-(3-Methylphenyl)ethanethioamide, are versatile building blocks in the synthesis of a wide array of heterocyclic compounds. Their utility stems from the unique reactivity of the thioamide functional group (-C(S)NHR), which contains both a nucleophilic sulfur atom and a nucleophilic nitrogen atom, as well as an electrophilic carbon atom. This ambident nucleophilic nature allows thioamides to react with various electrophiles, leading to the formation of diverse and complex heterocyclic systems. While specific research on the role of this compound as a reactive intermediate is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of analogous thioamides.

The thioamide group can exist in two tautomeric forms: the thione form and the thiol form. The thione form is generally more stable, but the thiol form can be readily generated, particularly in the presence of a base, enhancing the nucleophilicity of the sulfur atom. This dual reactivity is central to its role in forming heterocyclic rings.

A prominent example of the utility of thioamides in heterocycle synthesis is the Hantzsch Thiazole (B1198619) Synthesis . This reaction involves the condensation of a thioamide with an α-halo ketone. In the context of this compound, the reaction would proceed via the nucleophilic attack of the sulfur atom on the electrophilic carbon of the α-halo ketone. This initial S-alkylation is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to yield a substituted thiazole ring.

Another significant reaction is the Gewald Aminothiophene Synthesis , which typically involves the reaction of a carbonyl compound, a compound with an activated methylene (B1212753) group (like a cyanoester), and elemental sulfur in the presence of a base. While the direct application of this compound in a classical Gewald reaction is not standard, the underlying principles of sulfur incorporation and cyclization are relevant to the broader reactivity of thioamides in forming sulfur-containing heterocycles.

Furthermore, thioamides can participate in cycloaddition reactions. For instance, they can act as dienophiles or react with 1,3-dipoles to form various five- and six-membered heterocyclic rings. The specific reaction pathway and the resulting heterocyclic system are highly dependent on the reaction partners and conditions.

The reactivity of the thioamide group makes compounds like this compound valuable intermediates for the construction of heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and materials. The 3-methylphenyl substituent in this compound can influence the reactivity of the thioamide group through steric and electronic effects, potentially affecting reaction rates and the stability of intermediates and products.

Table 1: Key Heterocyclic Synthesis Reactions Involving Thioamide Intermediates

| Reaction Name | Reactants | Product | General Mechanism |

| Hantzsch Thiazole Synthesis | Thioamide, α-Halo Ketone | Thiazole | S-alkylation followed by intramolecular cyclization and dehydration. |

| Gewald Aminothiophene Synthesis | Carbonyl Compound, Activated Methylene Compound, Sulfur | 2-Aminothiophene | Knoevenagel condensation followed by sulfur addition and cyclization. |

| [3+2] Cycloaddition | Thioamide (as part of a 1,3-dipole precursor), Dipolarophile | 5-membered Heterocycle | Concerted or stepwise cycloaddition reaction. |

Table 2: Potential Heterocyclic Products from this compound

| Reactant for this compound | Potential Heterocyclic Product | Reaction Type |

| α-Halo Ketone (e.g., 2-bromoacetophenone) | Substituted Thiazole | Hantzsch Synthesis |

| Dihalogenated Compound (e.g., 1,2-dibromoethane) | Substituted Thiazoline | Cyclocondensation |

| α,β-Unsaturated Carbonyl Compound | Substituted Dihydrothiopyran | Michael Addition-Cyclization |

It is important to note that the specific outcomes of these reactions with this compound would need to be confirmed through experimental investigation, as the electronic and steric properties of the 3-methylphenyl group can influence the reaction course.

Computational and Theoretical Investigations of 2 3 Methylphenyl Ethanethioamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, form the bedrock of theoretical investigations into thioamide systems. nih.gov These approaches are used to calculate the electronic structure and energy of molecules, providing fundamental insights into their behavior. chemrxiv.org DFT methods, such as B3LYP, are often chosen for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties of sulfur-containing compounds. nih.govmdpi.commdpi.com High-level ab initio calculations, while more computationally intensive, can be employed to benchmark DFT results and provide highly accurate data on stable intermediates. chemrxiv.org

The structure of 2-(3-Methylphenyl)ethanethioamide is characterized by several rotatable bonds, leading to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. researchgate.netumn.edu For a molecule like this compound, a simplified PES might be calculated by systematically rotating key dihedral angles, such as those around the C-C and C-N bonds of the ethanethioamide backbone. These calculations help identify local energy minima, which correspond to stable conformers, and saddle points, which represent the transition states for conformational changes. rsc.org Studies on related molecules, such as N,N-diethyl-2[(4'-substituted)phenylthio]acetamides, have shown that stable conformers like gauche and cis forms can coexist, with their relative populations influenced by solvent polarity. nih.gov Similarly, investigations into thio-substituted dipeptides reveal that thio-substitution can favor specific conformations due to steric effects. nih.gov

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

|---|---|---|---|

| Anti | ~180° | 0.00 | 75 |

| Gauche | ~60° | 0.85 | 25 |

The replacement of the oxygen atom in an amide with a sulfur atom significantly alters the electronic properties of the functional group. nih.gov The thioamide C=S bond is considerably longer than a C=O bond, and the C-N bond has a higher rotational barrier, indicating a more significant double-bond character. nih.gov This is due to the greater contribution of the bipolar resonance form in thioamides. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and orbital interactions. nih.gov For this compound, NBO analysis would likely reveal key stabilizing interactions, such as delocalization of the nitrogen lone pair into the C=S π* antibonding orbital. Thioamide N-H groups are known to be more acidic and better hydrogen bond donors, while the sulfur atom is a weaker hydrogen bond acceptor compared to the amide oxygen. nih.gov

Table 2: Predicted Structural Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Comparison (Typical Amide) |

|---|---|---|

| C=S Bond Length | ~1.71 Å | ~1.23 Å (C=O) nih.gov |

| C-N Bond Length | ~1.33 Å | ~1.32 Å |

| C-N Rotational Barrier | ~20-25 kcal/mol | ~15-20 kcal/mol |

| N-C=S Bond Angle | ~125° | ~122° (N-C=O) |

DFT calculations are instrumental in mapping the reaction pathways of processes involving thioamides. nih.gov This involves locating the transition state structures and calculating the activation energies for each step of a proposed mechanism. Such studies can provide detailed insights into reaction feasibility, kinetics, and selectivity. figshare.com

For instance, computational modeling has been used to investigate the transamidation of thioamides, revealing a mechanism involving a tetrahedral intermediate. nih.gov Other studies have explored the formation of thioamides from simple precursors under conditions relevant to the interstellar medium, predicting which reaction routes are energetically favorable. nih.gov By applying these techniques to this compound, one could model its synthesis, potential degradation pathways, or its participation in reactions like the Willgerodt–Kindler reaction. mdpi.com

Quantum chemical calculations can predict various spectroscopic properties, including IR, NMR, and UV-Vis spectra, which are crucial for compound characterization. researchgate.net The calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific absorption bands. mdpi.com Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. mdpi.com

The thioamide functional group possesses distinct spectroscopic signatures. The C=S bond has a UV absorption maximum around 265 nm and an IR stretching frequency near 1120 cm⁻¹. nih.gov In ¹³C NMR spectroscopy, the thiocarbonyl carbon is significantly deshielded, appearing in the 200–210 ppm range. nih.gov DFT calculations can provide more precise predictions for the specific electronic environment of this compound. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| IR Spectroscopy | N-H Stretch | ~3300-3400 cm⁻¹ |

| IR Spectroscopy | C=S Stretch | ~1120 cm⁻¹ nih.gov |

| ¹³C NMR | Thiocarbonyl (C=S) Shift | ~205 ppm nih.gov |

| UV-Vis Spectroscopy | λ_max | ~265 nm nih.gov |

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the environment, such as a solvent. nih.gov

For a flexible molecule like this compound, MD simulations can be used to sample its vast conformational space, revealing the accessible conformations and the timescales of transitions between them. nih.gov This is particularly important for understanding how the molecule might interact with a biological target or how its properties change in different solvents. nih.gov Advanced techniques can be used to enhance sampling and overcome energy barriers, ensuring a more complete exploration of the conformational landscape. nih.govnih.gov This approach is valuable for understanding the dynamic role of thioamide-containing molecules in processes like protein folding. nih.gov

Predictive Chemistry Approaches for Thioamide Derivatives

Predictive chemistry leverages computational models to forecast the properties and behavior of novel or hypothetical molecules, thereby guiding experimental synthesis toward compounds with desired characteristics. rsc.orgrsc.org This approach combines quantum chemical calculations with data analysis to build structure-property relationships.

In the context of thioamides, predictive models have been successfully developed to guide the synthesis of derivatives with a specific preference for cis or trans conformations. rsc.org By systematically changing substituents on the thioamide and calculating the resulting energy differences and rotational barriers, researchers can create models that predict the conformational outcome for new designs. rsc.org This strategy compensates for the lack of large experimental databases that are typically required for machine learning, instead using a smaller, targeted set of high-reliability DFT calculations. rsc.org Applying this approach to this compound could enable the rational design of derivatives with tailored steric and electronic properties for various applications.

Advanced Spectroscopic Characterization of 2 3 Methylphenyl Ethanethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2-(3-Methylphenyl)ethanethioamide, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, the methyl protons, and the thioamide protons. The aromatic protons of the 3-methylphenyl group typically appear in the range of δ 7.0-7.3 ppm. Due to the meta-substitution pattern, a complex splitting pattern is anticipated. The methyl group protons on the aromatic ring would present as a singlet around δ 2.3 ppm. The methylene protons adjacent to the thioamide group are expected to resonate as a singlet at approximately δ 3.6 ppm. The two protons of the primary thioamide group (-CSNH₂) are expected to be diastereotopic and may appear as two separate broad singlets, typically in the region of δ 9.0-10.0 ppm, due to hindered rotation around the C-N bond and their different spatial relationships with the rest of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The thiocarbonyl carbon (C=S) is a key diagnostic signal and is expected to appear significantly downfield, typically in the range of δ 200–210 ppm. The carbons of the aromatic ring will resonate in the δ 125-140 ppm region, with the carbon bearing the methyl group and the carbons adjacent to the ethanethioamide substituent showing distinct chemical shifts. The methylene carbon is expected around δ 40-50 ppm, and the methyl carbon of the tolyl group would appear at approximately δ 21 ppm.

Dynamics: NMR spectroscopy can also be used to study the dynamic processes in this compound, particularly the restricted rotation around the C-N bond of the thioamide group. This restricted rotation is due to the partial double bond character of the C-N bond, a consequence of resonance between the nitrogen lone pair and the C=S double bond. Variable temperature NMR experiments can be employed to determine the energy barrier for this rotation. At low temperatures, the rotation is slow on the NMR timescale, and distinct signals for the two N-H protons may be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals into a single broad peak, and eventually a sharp singlet at higher temperatures.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thioamide (-C=S) | - | ~205 |

| Methylene (-CH₂-) | ~3.6 (s, 2H) | ~45 |

| Aromatic C-1 | - | ~138 |

| Aromatic C-2 | ~7.2 (d) | ~129 |

| Aromatic C-3 | - | ~138 |

| Aromatic C-4 | ~7.1 (t) | ~128 |

| Aromatic C-5 | ~7.0 (d) | ~126 |

| Aromatic C-6 | ~7.1 (s) | ~130 |

| Methyl (-CH₃) | ~2.3 (s, 3H) | ~21 |

| Thioamide (-NH₂) | ~9.5 (br s, 2H) | - |

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint and are invaluable for identifying functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=S, and C-N stretching and bending vibrations. The N-H stretching vibrations of the primary thioamide group typically appear as two distinct bands in the region of 3300-3100 cm⁻¹. The aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively. The C=S stretching vibration is a key feature, though its position can be variable and coupled with other vibrations. It is generally expected to appear in the range of 850-600 cm⁻¹. The C-N stretching vibration of the thioamide group is often observed in the 1500-1400 cm⁻¹ region and has significant double bond character. Aromatic C=C stretching vibrations will be present in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C=S stretching vibration, which can be weak or ambiguous in the IR spectrum, often gives a strong and more easily identifiable band in the Raman spectrum. Aromatic ring vibrations, especially the ring breathing mode, are also typically strong in the Raman spectrum.

Vibrational Analysis: A complete vibrational analysis, often aided by computational methods such as Density Functional Theory (DFT), can be performed to assign the observed IR and Raman bands to specific molecular motions. This allows for a detailed understanding of the molecule's force constants and the coupling between different vibrational modes.

Interactive Data Table: Expected Key Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300-3100 | IR |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=C Aromatic Stretch | 1600-1450 | IR, Raman |

| C-N Stretch (Thioamide) | 1500-1400 | IR |

| C=S Stretch | 850-600 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

Molecular Structure: The crystal structure would confirm the planarity of the thioamide group, a consequence of the C-N partial double bond character. It would also reveal the torsion angles defining the orientation of the 3-methylphenyl group relative to the ethanethioamide moiety.

Crystal Packing and Intermolecular Interactions: In the solid state, primary thioamides are known to form strong intermolecular hydrogen bonds. It is highly probable that this compound molecules would form centrosymmetric dimers through N-H···S hydrogen bonds between the thioamide groups of two neighboring molecules. These dimers could then be further linked into chains or sheets through weaker interactions, such as C-H···π interactions involving the aromatic rings. The crystal packing would be influenced by the steric bulk of the 3-methylphenyl group.

Although a specific crystal structure for this compound is not publicly available, the general features can be inferred from studies on other primary aromatic thioamides.

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

Electronic Absorption: The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. The π→π* transitions, involving the aromatic ring and the thioamide group, are typically intense and occur at shorter wavelengths (in the UV region). The n→π* transition, involving the non-bonding electrons on the sulfur atom, is characteristically of lower intensity and occurs at longer wavelengths, potentially extending into the visible region, which can impart a pale yellow color to the compound.

Fluorescence Spectroscopy: Many aromatic thioamides are known to be fluorescent. Upon excitation at an appropriate wavelength (corresponding to an absorption band), this compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. Thioamides have also been investigated as fluorescence quenchers, a property that depends on their electronic structure.

X-ray Photoelectron Spectroscopy (XPS) and Other High-Energy Spectroscopies for Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in a sample by measuring the binding energies of core-level electrons.

For this compound, XPS can be used to probe the electronic environment of the carbon, nitrogen, and sulfur atoms. The C 1s spectrum would show multiple peaks corresponding to the different types of carbon atoms: aromatic, methylene, and methyl. The N 1s spectrum would exhibit a single peak characteristic of the thioamide nitrogen. The S 2p spectrum is particularly informative. The binding energy of the S 2p electrons in a thioamide is distinct from that in other sulfur-containing functional groups like thiols, sulfides, or sulfates, allowing for unambiguous identification of the thioamide functionality. High-resolution XPS can also provide information about the bonding and charge distribution within the molecule.

Interactive Data Table: Expected Core-Level Binding Energies

| Core Level | Expected Binding Energy (eV) |

| C 1s (Aromatic/Aliphatic) | ~285.0 |

| N 1s (Thioamide) | ~400.0 |

| S 2p (Thioamide) | ~162.0 |

Note: These are approximate values and can be influenced by the specific chemical environment and instrument calibration.

Coordination Chemistry of Thioamide Ligands, with Relevance to 2 3 Methylphenyl Ethanethioamide

Binding Modes and Coordination Versatility of Thioamides

The presence of both a soft sulfur donor and a hard nitrogen donor atom within the thioamide moiety allows for a remarkable diversity in coordination modes. asianpubs.orgresearchgate.net Thioamides can act as monodentate, bidentate, or even polydentate ligands, leading to the formation of a wide array of coordination complexes with varied geometries and properties. researchgate.netlibretexts.org

Monodentate Coordination: In its simplest binding mode, a thioamide ligand coordinates to a metal center through a single donor atom. libretexts.orgpurechemistry.orgyoutube.com This typically involves the sulfur atom, which is generally a better Lewis base than the nitrogen atom in the thioamide group. libretexts.org This mode of coordination is common when the steric bulk around the metal center or the ligand itself prevents chelation. libretexts.orgyoutube.com

Bidentate Coordination: Thioamides frequently act as bidentate ligands, coordinating to a metal ion through both the sulfur and nitrogen atoms. asianpubs.orglibretexts.orgnih.gov This chelation forms a stable five- or six-membered ring with the metal center, a phenomenon known as the chelate effect, which enhances the stability of the resulting complex. libretexts.orglibretexts.org The deprotonation of the thioamide nitrogen can lead to the formation of a negatively charged ligand, further strengthening the metal-ligand bond. acs.orgacs.org

Polydentate Coordination: When the thioamide functional group is incorporated into a larger molecular framework containing additional donor atoms, it can function as a polydentate ligand. purechemistry.org This can lead to the formation of intricate coordination architectures with multiple chelate rings, resulting in highly stable complexes. purechemistry.org

Table 1: Coordination Modes of Thioamide Ligands

| Coordination Mode | Description | Donor Atoms Involved |

|---|---|---|

| Monodentate | Binds through a single donor atom. libretexts.orgpurechemistry.orgyoutube.com | Typically Sulfur |

| Bidentate | Binds through two donor atoms, forming a chelate ring. asianpubs.orglibretexts.orgnih.gov | Sulfur and Nitrogen |

| Polydentate | Binds through multiple donor atoms within a larger ligand structure. purechemistry.org | Sulfur, Nitrogen, and other available donors |

The ability of thioamides to form chelate rings is a cornerstone of their coordination chemistry. purechemistry.org This chelation significantly enhances the thermodynamic stability of the resulting metal complexes. libretexts.org

A particularly interesting class of chelating ligands is pincer ligands, which are tridentate ligands that bind to a metal center in a meridional fashion, creating a claw-like grip. acs.orgacs.org The incorporation of thioamide moieties into pincer ligand frameworks has given rise to a versatile class of ligands with applications in catalysis. acs.orgacs.orgresearchgate.net These "SCS" or "SNS" pincer ligands, where S represents a thioamide sulfur and N can be part of the thioamide or another donor group, offer a high degree of stability to the resulting metal complexes. acs.orgacs.org The internal charge versatility of some thioamide-based pincer ligands, where deprotonation of the amide protons can occur, adds another layer of tunability to their coordination properties. acs.orgnih.gov

Synthesis and Characterization of Transition Metal Thioamide Complexes

The synthesis of transition metal thioamide complexes is typically achieved by reacting a suitable metal salt with the thioamide ligand in an appropriate solvent. asianpubs.orgresearchgate.net The reaction conditions, such as temperature, solvent, and stoichiometry, can influence the final product's composition and structure. dnu.dp.ua For instance, new series of transition metal complexes of Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized with thioamide-containing ligands. researchgate.net

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thioamide ligand. Changes in the vibrational frequencies of the C=S and C-N bonds upon coordination provide strong evidence for the involvement of the sulfur and nitrogen atoms in bonding to the metal ion. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and its coordination to the metal. Shifts in the resonances of the protons and carbons near the donor atoms can indicate the points of attachment.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide insights into the geometry of the coordination sphere and the nature of the metal-ligand bonding.

Elemental Analysis and Molar Conductivity: These methods are used to determine the stoichiometry and electrolytic nature of the complexes, respectively. researchgate.net

Factors Influencing Metal-Thioamide Interactions

Several factors govern the nature and strength of the interaction between a metal ion and a thioamide ligand:

Nature of the Metal Ion: The properties of the metal ion, such as its size, charge, and electronic configuration (d-electron count), play a crucial role. asianpubs.org Hard metal ions tend to prefer coordination with the hard nitrogen donor, while soft metal ions favor the soft sulfur donor.

Substituents on the Thioamide: The electronic and steric properties of the substituents on the thioamide ligand can significantly influence its donor ability and the stability of the resulting complex. researchgate.net Electron-donating groups can enhance the basicity of the donor atoms, while bulky groups can sterically hinder coordination.

Applications of Thioamide-Based Metal Complexes in Catalysis and Materials Science

The unique properties of thioamide-based metal complexes have led to their exploration in various applications, particularly in catalysis and materials science. researchgate.net

Catalysis: Thioamide-ligated metal complexes, especially those with pincer architectures, have shown promise as catalysts in a range of organic transformations. acs.orgacs.orgresearchgate.net For example, palladium complexes with thioamide pincer ligands have been investigated as catalysts for Heck-type coupling reactions and Negishi coupling. acs.orgresearchgate.net The stability imparted by the thioamide ligand can lead to robust and efficient catalytic systems. acs.org

Materials Science: The coordination versatility of thioamides allows for the construction of diverse metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials can exhibit interesting properties such as luminescence and can be used as chemical sensors. researchgate.net The ability to tune the electronic properties of the metal center through thioamide coordination is also being explored for the development of materials with specific redox potentials. researchgate.net

Biological and Medicinal Chemistry Aspects of 2 3 Methylphenyl Ethanethioamide Derivatives

Thioamides as Bioisosteres in Drug Design

Thioamides are considered close bioisosteres of amides, sharing a similar planar geometry and number of atoms. tandfonline.comresearchgate.net However, the substitution of the carbonyl oxygen with a larger, more polarizable sulfur atom introduces distinct properties. tandfonline.com These differences have been exploited by medicinal chemists to enhance the therapeutic potential of various compounds. nih.govchemrxiv.org The applications of thioamides in drug design are diverse, ranging from improving metabolic stability to modulating target interactions and even enabling novel therapeutic strategies like H₂S donation. nih.govtandfonline.com

Impact on Enzymatic Stability and Proteolytic Resistance

A primary driver for incorporating thioamides into drug candidates, particularly peptides, is to enhance their resistance to enzymatic degradation. nih.govtandfonline.com The amide bond is a key target for various proteases, leading to the rapid in vivo clearance of many peptide-based therapeutics. The introduction of a thioamide bond can render these molecules significantly more resistant to proteolytic cleavage. acs.orgnih.gov

Studies on various peptides have demonstrated that thioamide substitution near the scissile bond can dramatically increase their half-lives against enzymatic degradation. acs.orgnih.gov For instance, in glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP), a single thioamide substitution rendered the peptides up to 750-fold more stable against dipeptidyl peptidase-4 (DPP-4), the primary enzyme responsible for their inactivation. acs.org This increased stability is not due to a lower intrinsic reactivity of the thioamide bond, which is actually more reactive than the corresponding amide bond. nih.gov Instead, the protective effect arises from the inability of the thiopeptide to bind effectively to the active site of the protease. nih.gov The larger van der Waals radius of the sulfur atom compared to oxygen likely creates steric hindrance within the enzyme's active site, disrupting the precise geometry required for catalysis.

The effectiveness of thioamide substitution in conferring proteolytic resistance can be position-dependent. Systematic studies have shown that the placement of the thioamide relative to the cleavage site (P1, P2, P3, etc.) significantly influences the degree of protection against different proteases. acs.orgnih.gov For example, with the serine protease trypsin, a thioamide at the P1 position provides the most significant protection. acs.org In contrast, for chymotrypsin (B1334515), thioamidation at both the P1 and P2 positions leads to a substantial decrease in proteolysis. acs.org This highlights the nuanced interplay between the modified peptide and the specific architecture of the protease active site.

Table 1: Effect of Thioamide Position on Proteolytic Rate

| Protease | Thioamide Position | Effect on Proteolysis Rate | Reference |

| Trypsin | P1 | Significantly reduced | acs.org |

| Chymotrypsin | P1 and P2 | >100-fold reduction | acs.org |

| Kallikrein | P1 and P3 | Retardation of proteolysis | acs.org |

| Cathepsin L | P1 | Significantly slowed | rsc.org |

This table provides a generalized summary based on available literature and specific effects may vary depending on the peptide sequence.

Influence on Target Affinity and Biological Activity

The introduction of a thioamide can have varied effects on a molecule's interaction with its biological target. In some cases, thioamide-modified compounds exhibit improved or comparable biological activity to their amide counterparts. nih.gov For example, thioamide-containing analogs of GLP-1 and GIP retained their ability to activate their cognate receptors, with some analogs showing nearly equipotent activity. nih.govacs.org

However, the structural and electronic perturbations introduced by the thioamide can also lead to altered or even diminished biological activity. The change in hydrogen bonding capacity, steric profile, and conformational flexibility can influence how the molecule fits into its binding pocket. nih.gov For instance, while thioamide substitution at the P2 position of GLP-1 had little effect on receptor recognition, substitution at the P1 position led to a decrease in potency. nih.gov

Interestingly, the altered interaction with the target can sometimes be beneficial, leading to novel pharmacological profiles. Thioamide-substituted GLP-1 analogs, for example, have been shown to exhibit altered signaling bias, with a much lower potency for β-arrestin recruitment compared to their parent peptides. acs.org This biased agonism could lead to therapeutic agents with improved side effect profiles.

In the context of small molecule inhibitors, the thioamide group can be crucial for high-affinity binding. For instance, in a series of inhibitors for the histone methyltransferase ASH1L, replacing a thioamide with an amide resulted in a roughly 100-fold decrease in inhibitory activity. nih.gov This significant drop in potency was attributed to the loss of a favorable chalcogen bond between the thioamide sulfur and the protein backbone. nih.gov Similarly, the antiproliferative activity of certain carbothioamide analogs was significantly enhanced compared to their carboxamide counterparts, likely due to increased lipophilicity and potentially more favorable interactions with the target. nih.gov

Altered Hydrogen Bonding and Non-Covalent Interactions

The replacement of an amide's carbonyl oxygen with sulfur fundamentally alters the hydrogen bonding capabilities of the functional group. Thioamide N-H groups are more acidic and are therefore better hydrogen bond donors than their amide equivalents. nih.govnih.gov Conversely, the sulfur atom of a thioamide is a weaker hydrogen bond acceptor than the oxygen of an amide. nih.govnih.gov

These differences in hydrogen bonding propensity can have a profound impact on the conformation and stability of peptides and proteins. acs.orgnih.gov Computational studies have suggested that thioamides can be significantly stronger hydrogen bond donors, by up to 2 kcal/mol, while being weaker acceptors. nih.govacs.org However, more recent work indicates that the strength of thioamides as hydrogen bond acceptors is highly dependent on the geometry and the local dielectric environment, and in some cases, they can be as strong or even stronger than amides. nih.govacs.org The optimal hydrogen bond accepting angle for a thioamide is between 90° and 100°, which is a significant deviation from the more linear interactions favored by amides. nih.gov

Beyond hydrogen bonding, thioamides can participate in other non-covalent interactions. The larger size and lower electronegativity of sulfur compared to oxygen in the C=S bond leads to a longer bond length (approximately 1.71 Å vs. 1.23 Å for C=O). nih.gov This can induce changes in the local geometry and conformational flexibility of a molecule. nih.gov Furthermore, thioamides have been shown to engage in stronger n→π* interactions between adjacent thioamide groups compared to amides, which could be exploited to enhance the conformational stability of certain peptide structures. nih.govacs.org The energy of this interaction between two thioamides can be three times stronger than that between two amides. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Thioamide-Containing Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. wikipedia.org For thioamide-containing compounds, SAR studies help to elucidate the role of the thioamide group and other structural features in determining their therapeutic effects. nih.gov

Identification of Key Structural Features for Biological Effects

SAR studies on various classes of thioamide-containing compounds have identified key structural features that are critical for their biological activity. For example, in a series of thioamide-based ALK5 inhibitors, the thioamide linkage was found to be important for potent inhibition, though it also presented a stability challenge. nih.gov In another example, for a series of EGFR inhibitors, the substitution of an oxygen atom with sulfur to form a carbothioamide significantly enhanced antiproliferative activity. nih.gov SAR studies on these compounds also revealed that the nature and position of substituents on the aromatic rings were crucial for activity. nih.gov

In the context of antimicrobial agents, SAR studies of thiopyrimidine-benzenesulfonamide compounds have provided a detailed understanding of the structural requirements for their activity. researchgate.net These studies often involve systematically modifying different parts of the molecule and assessing the impact on biological activity, allowing for the identification of pharmacophores and regions that tolerate or require specific substitutions.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. frontiersin.org

QSAR studies have been successfully applied to thioamide-containing compounds. For example, a QSAR study on pyrazine (B50134) carbothioamide derivatives with tuberculostatic activity found that the activity was dependent on both the size of the substituent and the electronic properties of the molecule. nih.gov The resulting equation could explain a significant portion of the variance in the activity data. nih.gov

More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been employed. mdpi.com These methods provide a more detailed, three-dimensional picture of the structural features that influence activity. For instance, a MIA-QSAR study of (thio)benzamide herbicides successfully modeled their inhibitory activity against photosynthetic system II, identifying key chemical features and guiding the design of new potential herbicides. nih.govfigshare.com Similarly, QSAR models have been developed for various other classes of compounds, including those with antifungal and xanthine (B1682287) oxidase inhibitory activities, demonstrating the broad applicability of these computational tools in the study of thioamide derivatives. frontiersin.orgnih.gov

Molecular Mechanisms of Action in Biological Systems

The biological activity of 2-(3-Methylphenyl)ethanethioamide derivatives stems from their ability to interact with various biological macromolecules. These interactions can range from specific, high-affinity binding to enzymes and receptors to the formation of stable covalent bonds with their targets.

Inhibition of Specific Enzymes and Receptors

Thioamide derivatives have been identified as potent inhibitors of a wide range of enzymes and receptors, a characteristic attributed to their unique structural and electronic properties. The thioamide group can act as a bioisostere of the amide group, but it possesses a stronger dipole moment and enhanced hydrogen bond donating capability, which can lead to altered binding affinities and specificities.

Research has shown that derivatives containing the thioamide or related functionalities can target key proteins involved in disease pathogenesis. For instance, certain 2-mercaptobenzothiazole (B37678) derivatives have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2), an essential enzyme in the mycobacterial respiratory pathway. nih.gov Similarly, derivatives of 4,5,6,7-tetrahydro-benzothiophene have been discovered as modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor implicated in inflammatory and autoimmune diseases. nih.gov

The scope of enzyme inhibition by related structures is broad, encompassing targets critical for both microbial survival and human pathologies. Studies on 1,2-benzothiazine-N-arylacetamide derivatives have demonstrated their potent inhibitory activity against the urease enzyme, a key virulence factor for pathogenic bacteria like Helicobacter pylori. nih.gov In the realm of cancer therapy, various heterocyclic derivatives containing amide or thioamide-like moieties have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial mediator of angiogenesis. researchgate.netresearchgate.netmdpi.comnih.gov Furthermore, dipeptides incorporating a constrained amino acid, (E)-2,3-methanophenylalanine, have been shown to competitively inhibit chymotrypsin. nih.gov

| Target Enzyme/Receptor | Derivative Class | Therapeutic Area | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis Type II NADH Dehydrogenase (NDH-2) | 2-Mercaptobenzothiazoles | Tuberculosis | nih.gov |

| Retinoic acid receptor-related orphan receptor γt (RORγt) | 4,5,6,7-Tetrahydro-benzothiophene derivatives | Inflammatory/Autoimmune Diseases | nih.gov |

| Urease | 1,2-Benzothiazine-N-arylacetamide derivatives | Bacterial Infections | nih.gov |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Thiophene-3-carboxamide (B1338676) / Pyridine (B92270) derivatives | Cancer | researchgate.netresearchgate.netmdpi.comnih.gov |

| Chymotrypsin | Dipeptides containing (E)-2,3-methanophenylalanine | Enzyme Inhibition Studies | nih.gov |

Formation of Covalent Adducts with Biological Targets

A significant molecular mechanism for some thioamide derivatives involves the formation of covalent adducts with their biological targets. This covalent binding typically occurs when an electrophilic functional group, sometimes referred to as a "warhead," within the drug molecule reacts with a nucleophilic amino acid residue (such as cysteine, serine, or lysine) in the target protein. nih.gov This can lead to irreversible or slowly reversible inhibition, often resulting in prolonged duration of action.

The thioamide functional group itself, or other reactive moieties within a derivative, can participate in such reactions. For example, research into the inhibition of chymotrypsin by dipeptides containing (E)-2,3-methanophenylalanine demonstrated that these molecules could cause fully irreversible inactivation of the enzyme. nih.gov This irreversible action is thought to result from a nucleophilic attack by a carboxylate group within the enzyme's active site onto the cyclopropane (B1198618) ring of the inhibitor, forming a stable covalent bond. nih.gov The detection and characterization of such covalent adducts are crucial in drug development and are often accomplished using techniques like mass spectrometry and protein crystallography. nih.gov

Modulation of Protein Folding and Dynamics

The binding of small molecules can induce significant conformational changes in target proteins, thereby modulating their function. Thioamide derivatives can influence protein folding and dynamics through specific non-covalent interactions. Studies on RORγt modulators based on a 4,5,6,7-tetrahydro-benzothiophene scaffold revealed that steric clashes and push-pull mechanisms induced by the ligands can lead to greater instability in the protein's conformation. nih.gov

Furthermore, intramolecular hydrogen bonding can play a critical role in pre-organizing the ligand into a bioactive conformation. In certain biologically active thiophene-3-carboxamide derivatives, an intramolecular N-H···N hydrogen bond creates a pseudo-six-membered ring. scispace.com This feature locks the molecular conformation, reducing its flexibility and potentially enhancing its binding affinity for a specific target. scispace.com Such conformational constraints can be a key design element in developing potent and selective therapeutic agents.

Role as Fluorescent Quenchers and Probes

Aromatic and heterocyclic compounds, including structures related to thioamide derivatives, are foundational to the development of fluorescent probes and quenchers for biological research. These tools are essential for studying biological processes, such as nucleic acid hybridization and enzyme activity. A quencher molecule can reduce the fluorescence intensity of a nearby fluorophore, and this effect is often used in probe design to signal a binding event.

Diaryl-azo derivatives, for example, have been shown to be efficient fluorescence quenchers and can be incorporated into oligonucleotide probes. google.com The ability to merge duplex stabilization and fluorescence quenching within a single molecule is a key advantage in probe technology. google.com While specific data on this compound as a fluorescent quencher is not prominent, its aromatic structure suggests that its derivatives could be engineered for such applications. The thioamide group itself could influence the electronic properties of a molecule, potentially contributing to quenching capabilities when paired with a suitable fluorophore.

Therapeutic Potential and Applications of Thioamide Derivatives

The diverse molecular mechanisms of thioamide derivatives translate into a broad range of therapeutic possibilities, with their use as antimicrobial and antitubercular agents being particularly well-documented.

Antimicrobial and Antitubercular Agents

The thioamide functional group is a key pharmacophore in several established and novel antimicrobial agents, most notably the antitubercular drug ethionamide (B1671405). nih.govresearchgate.net This has spurred extensive research into new thioamide-containing compounds to combat infectious diseases, including drug-resistant strains.

Derivatives of this compound and related structures have shown promising activity against a variety of pathogens. A series of 1-(substituted-phenyl)-1-[(2-chloroquinolin-3-yl)methyl]thiocarbamide derivatives displayed moderate to good in vitro activity against Mycobacterium tuberculosis. nih.gov Thioamide derivatives of ciprofloxacin (B1669076) have been shown to possess potent antifungal activity and moderate antibacterial activity. ekb.eg Similarly, various thiophene (B33073) derivatives have demonstrated significant antibacterial and antifungal properties. nih.govnih.gov

The antitubercular potential of this class is a major focus. One study converted the potent antitubercular compound 2-(decylsulfonyl)acetamide into its thioamide derivative. researchgate.net While this specific modification reduced activity against tuberculosis, it increased activity against Staphylococcus aureus, highlighting how subtle structural changes can shift the antimicrobial spectrum. researchgate.net Other research has focused on triazole-thiol derivatives, which have shown potent activity against both drug-sensitive (H37Rv) and multidrug-resistant (MDR) strains of M. tuberculosis. mdpi.com

| Compound Class/Derivative | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 1-(Disubstituted-phenyl)-1-[(2-chloroquinolin-3-yl)methyl]thiocarbamides | Mycobacterium tuberculosis (ATCC-25177) | 50 µg/mL | nih.gov |

| Thioamide/ciprofloxacin hybrid (3a) | Staphylococcus aureus | 0.38 µg/mL | ekb.eg |

| Thioamide/ciprofloxacin hybrid (3a) | Escherichia coli | 0.45 µg/mL | ekb.eg |

| Thioamide/ciprofloxacin hybrid (3a) | Candida albicans | 0.06 µg/mL | ekb.eg |

| Thiophene derivative (7) | Pseudomonas aeruginosa | More potent than gentamicin | nih.gov |

| 6-(4-Cl-Phenyl)-4-(4-chlorobenzylidene)-4,5-dihydropyridazin-3(2H)-one (3e) | Mycobacterium tuberculosis (H37Rv) | 6.25 µg/mL | eurekaselect.com |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | Mycobacterium tuberculosis (H37Rv) | 5.5 µg/mL | mdpi.com |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | MDR M. tuberculosis | 11 µg/mL | mdpi.com |

Anticancer Activity

There is no available research data on the anticancer activity of this compound derivatives. Scientific investigations into the potential of this specific class of compounds against cancer cell lines have not been reported in the accessible literature. Therefore, no data tables or detailed research findings on their cytotoxic or antiproliferative effects can be provided.

Other Pharmacological Activities

Similarly, information regarding other pharmacological activities of this compound derivatives is not present in the current body of scientific publications. Research into the potential effects of these specific compounds on other biological targets or their efficacy in models of other diseases has not been documented. Consequently, there are no research findings or data tables to present for any other pharmacological activities.

Environmental Fate and Degradation Pathways of Thioamides

Biodegradation Mechanisms of Thioamide Compounds

The biodegradation of thioamides is a critical process in their environmental removal. Microbial communities in soil and water can utilize these compounds as sources of essential nutrients, such as nitrogen and carbon, leading to their breakdown and mineralization.

The microbial metabolism of thioamides has been primarily investigated using model compounds like thioacetamide (B46855) and thiobenzamide (B147508). A notable example is the bacterium Ralstonia pickettii TA, which was isolated for its ability to grow on thioacetamide as its sole nitrogen source. researchgate.net This bacterium demonstrates the capacity to transform other thioamide compounds as well, indicating a broader metabolic capability for this class of chemicals. researchgate.net

The transformation of thioamides by R. pickettii TA is an oxygen-dependent process. researchgate.net During the degradation of thioacetamide, the bacterium is proposed to initiate the breakdown through a series of oxygenation steps at the sulfur atom. tandfonline.comnih.gov This initial enzymatic attack leads to the formation of intermediates that are more susceptible to further degradation.

In the case of thiobenzamide, which R. pickettii TA cannot use as a nitrogen source for growth, resting cells are still capable of its transformation. researchgate.netasm.org The metabolic process converts thiobenzamide into several intermediates, including thiobenzamide S-oxide and benzonitrile, with the final accumulation of benzamide. researchgate.netasm.org This suggests that even when a thioamide cannot support microbial growth, it can still undergo significant biotransformation.

The study of thioamide metabolism in Mycobacterium tuberculosis in the context of the antituberculosis drug ethionamide (B1671405) also points towards the oxidation of the thioamide sulfur as a crucial activation step. asm.org While the ultimate goal in that context is therapeutic action rather than environmental degradation, the initial biochemical steps share similarities.

The table below summarizes the metabolites identified during the transformation of thiobenzamide by resting cells of R. pickettii TA.

| Parent Compound | Metabolite | Type of Transformation |

| Thiobenzamide | Thiobenzamide S-oxide | Oxygenation |

| Thiobenzamide | Benzonitrile | Intermediate |

| Thiobenzamide | Benzamide | Hydrolysis Product |

This table illustrates the observed transformation products of thiobenzamide by Ralstonia pickettii TA, highlighting the key chemical changes occurring during microbial metabolism.

The microbial transformation of thioamides is mediated by specific enzymes. The primary mechanism proposed for the initiation of thioamide degradation is through the action of oxygenase enzymes. tandfonline.comnih.gov These enzymes catalyze the addition of oxygen atoms to the electron-rich sulfur atom of the thioamide group. tandfonline.comasm.org This leads to the formation of a thioamide S-oxide, a key intermediate in the degradation pathway. tandfonline.comethz.ch

Further oxygenation can occur, leading to a proposed thioamide S,S-dioxide. ethz.ch This highly unstable intermediate is thought to readily undergo hydrolysis or rearrangement to release the sulfur atom and form the corresponding amide or nitrile. tandfonline.comethz.ch In the degradation of thioacetamide by R. pickettii TA, the released sulfur is detected in the medium as sulfite, supporting the oxygenase-mediated mechanism. tandfonline.comasm.org

Two primary biochemical mechanisms have been proposed for the enzymatic breakdown of thioamides to liberate ammonia (B1221849) for microbial growth: asm.org

Direct Hydrolysis: Enzymes such as peptidases could directly hydrolyze the carbon-nitrogen (C-N) bond of the thioamide. However, this process is generally slow compared to the hydrolysis of the analogous amide bond. tandfonline.com

Sulfur Oxygenation: This pathway involves the oxygenation of the sulfur atom to form reactive intermediates that subsequently break down to yield metabolizable products like amides or nitriles. tandfonline.com The evidence from studies on R. pickettii TA and M. tuberculosis strongly supports this second mechanism as the predominant pathway for thioamide biodegradation. tandfonline.com

During thioacetamide degradation by R. pickettii TA, a dead-end metabolite, 3,5-dimethyl-1,2,4-thiadiazole, was identified, which accounted for a fraction of the metabolized thioacetamide. researchgate.netasm.org This compound is believed to form from the spontaneous reaction of thioacetamide and its oxygenated species. researchgate.netasm.org

Chemical Degradation Pathways

In addition to biodegradation, thioamides can undergo abiotic chemical degradation in the environment. The primary pathways for chemical degradation are oxidation and, to a lesser extent, hydrolysis. Thioamides are generally more resistant to hydrolysis than their amide counterparts. For instance, the hydrolysis of a thiobenzamide derivative in an aqueous potassium hydroxide (B78521) solution is about ten times slower than the corresponding benzamide. nih.gov

The oxidation of thioamides can proceed through various mechanisms depending on the oxidizing agent and reaction conditions. Chemical oxidation can lead to the formation of the corresponding amides. tandfonline.com Studies using hydrogen peroxide have shown the conversion of thioamides to amides, with evidence suggesting the involvement of S,S-dioxide or trioxide intermediates. tandfonline.com

The oxidation of certain thioamides can also result in the formation of 1,2,4-thiadiazoles. researchgate.net For example, brief heating of 3-aryl-2-cyanothioacrylamides in a DMSO-HCl system yields (2E,2'E)-2,2'-(1,2,4-thiadiazol-3,5-diyl)bis(3-arylacrylonitriles). researchgate.net Under similar conditions, some cyclic thioamides can form bis(hetaryl) disulfides. researchgate.net

The thioamide functional group has a significantly lower oxidation potential (1.21 eV for a model thioamide) compared to the amide group (3.29 eV), making it more susceptible to oxidative processes in the environment. nih.gov

Structure-Biodegradability Relationships (SBR)

Structure-Biodegradability Relationships (SBR) are used to predict the biodegradability of a chemical based on its molecular structure. While specific SBR models for thioamides are not well-established, general principles can be applied to hypothesize the biodegradability of 2-(3-Methylphenyl)ethanethioamide.

The "2-(3-Methylphenyl)" portion of the molecule will significantly influence its biodegradability. The presence of the aromatic ring introduces a stable structure that can be more resistant to degradation than a simple alkyl chain. The methyl group at the meta-position of the phenyl ring may also affect the molecule's interaction with microbial enzymes. The position of the methyl group could sterically hinder or electronically influence the enzymatic attack on the thioamide functional group or the subsequent degradation of the aromatic ring.

Conclusion and Future Research Directions

Summary of Current Research on 2-(3-Methylphenyl)ethanethioamide and Related Thioamides

Research into thioamides is multifaceted, with a strong emphasis on their application as bioisosteres in peptide and drug design. The substitution of an amide bond with a thioamide linkage can significantly alter a molecule's biological activity, stability, and pharmacokinetic profile. prepchem.comevitachem.comchemicalbook.comsigmaaldrich.com

While specific research on This compound is limited, its synthesis has been documented. One established method involves the reaction of 3-methylphenylacetonitrile with hydrogen sulfide (B99878) gas in the presence of pyridine (B92270) and triethylamine. prepchem.com The resulting product is a solid with a melting point of 76-78°C. prepchem.com The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H11NS |

| Molecular Weight | 165.2553 g/mol |

| Synonyms | 2-(m-Tolyl)ethanethioamide, Benzeneethanethioamide, 3-methyl-, 3-methylphenyl(thioacetamide) |

| CAS Number | 6487-91-8 |

| Source: CymitQuimica cymitquimica.com |

Broader research on related thioamides, such as 2-phenylethanethioamides, has explored their synthesis from starting materials like cinnamic acids. aablocks.com Furthermore, derivatives like N,N-Dimethyl-2-(4-methylphenyl)ethanethioamide have been investigated for their potential as intermediates in the development of new therapeutic agents and as reference standards in analytical chemistry. evitachem.com

The primary focus of current thioamide research includes:

Peptide Modification: Thioamides are incorporated into peptides to enhance their stability against enzymatic degradation and to modulate their conformational properties. prepchem.comevitachem.comnih.gov

Bioactive Molecules: The thioamide functional group is a key component in a number of biologically active compounds, including approved drugs like the antitubercular agent ethionamide (B1671405). prepchem.com

Synthetic Methodologies: A significant portion of research is dedicated to developing novel and more efficient methods for the synthesis of thioamides. prepchem.comevitachem.comaablocks.comnist.gov This includes the use of various sulfur-transfer reagents and catalytic systems to improve yields and reduce environmental impact. aablocks.com

Probes for Biological Systems: The unique spectroscopic properties of thioamides make them useful as probes for studying protein folding and dynamics. prepchem.comevitachem.com

Challenges and Opportunities in Thioamide Research

Despite their potential, the widespread application of thioamides is hindered by several challenges. A primary concern is their chemical and metabolic instability, which can limit their therapeutic utility. chemicalbook.comresearchgate.net The synthesis of thioamidated peptides and other complex molecules containing this functional group can also be challenging, often requiring specialized reagents and reaction conditions. nih.gov

However, these challenges also present significant opportunities for innovation. The development of more robust and stable thioamide analogs is a key area of research that could unlock their full therapeutic potential. researchgate.net Overcoming the synthetic hurdles associated with thioamide incorporation would open up new avenues for creating novel peptides and proteins with enhanced properties. nih.gov

The opportunities in thioamide research are vast and include:

Drug Discovery: Thioamides represent a promising scaffold for the development of new drugs targeting a range of diseases, including cancer, as well as infectious and inflammatory conditions. researchgate.netnist.gov The exploration of new thioamide-containing chemical entities is an active area of investigation. researchgate.net

Green Chemistry: There is a growing emphasis on developing more environmentally friendly and sustainable methods for thioamide synthesis. aablocks.com

Materials Science: The unique electronic and photophysical properties of thioamides could be harnessed for the development of novel organic materials with applications in electronics and photonics.

Prospects for Novel Applications and Methodological Advancements

The future of thioamide research is bright, with numerous prospects for novel applications and methodological breakthroughs. The continued development of efficient synthetic strategies will be crucial for unlocking the full potential of this class of compounds. This includes the design of new catalysts and reagents that are more selective, efficient, and environmentally benign. aablocks.comnist.gov

In terms of applications, the focus is expected to remain on the development of new therapeutic agents. The ability of the thioamide group to modulate the properties of bioactive molecules makes it an attractive tool for medicinal chemists. chemicalbook.comnist.gov We can anticipate the emergence of new thioamide-based drugs with improved efficacy and safety profiles.

Furthermore, the application of thioamides is likely to expand beyond the realm of medicine. As our understanding of their fundamental properties grows, new uses in areas such as catalysis, sensing, and molecular imaging may be discovered. The compound This compound , while currently understudied, represents a building block that could be utilized in the exploration of these future applications. Its simple structure and the presence of the reactive thioamide group make it a candidate for further investigation and derivatization to create novel molecules with tailored properties.

Q & A

Basic: What synthetic routes are recommended for laboratory-scale preparation of 2-(3-Methylphenyl)ethanethioamide?

Answer:

A common approach involves the reaction of 3-methylphenethylamine with thiophosgene or thioacylating agents under controlled conditions. For example, analogous methods for chlorophenyl derivatives (e.g., 2-(4-chlorophenyl)ethylamine in ) suggest using thioamide formation via nucleophilic substitution. Key steps include:

- Reagent selection : Thiourea or Lawesson’s reagent for thioamide introduction.

- Reaction optimization : Maintain anhydrous conditions and inert atmosphere (N₂/Ar) to prevent oxidation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Validate purity via melting point analysis and NMR (¹H/¹³C) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign signals for the methylphenyl group (δ ~2.3 ppm for CH₃) and thioamide protons (NH₂ ~10–12 ppm). Compare with analogs like 2-(2-pyridyl)ethanethioamide ( ) for resonance patterns.

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic distribution. demonstrates HRMS validation for a trifluoromethyl analog (Δ < 0.001 Da).

- FT-IR : Identify ν(C=S) stretching (~1250–1050 cm⁻¹) and NH₂ bending modes.

Cross-reference with computed spectra (e.g., PubChem data in ) to resolve ambiguities .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation ( ).